REACTION_CXSMILES
|
[N+](=C)=[N-].[CH3:4]COCC.[Cl:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14](Cl)=[O:15].[ClH:17]>O>[Cl:17][CH2:4][C:14](=[O:15])[CH2:13][CH2:12][CH2:11][CH2:10][Cl:9]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=[N-])=C
|
Name
|
p-tosyl-N-methyl-N-nitrosoacetamide
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
ClCCCCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
was passed through the reaction solution at 0° C.
|
Type
|
WAIT
|
Details
|
to stand at the same temperature for 0.5 hours
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
the ether layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted twice each time with 100 ml of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the obtained ether solution was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled away
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CCCCCl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |